

Spectroscopic Characterization of 4-Hydroxy-2'-nitrobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-2'-nitrobiphenyl

CAS No.: 20281-23-6

Cat. No.: B7845842

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Executive Summary & Compound Profile

4-Hydroxy-2'-nitrobiphenyl is a biaryl compound characterized by a phenolic ring coupled to an ortho-nitrobenzene ring. The steric bulk of the ortho-nitro group forces the two aromatic rings out of planarity, creating a twisted conformation that significantly influences its NMR spectroscopic signature.

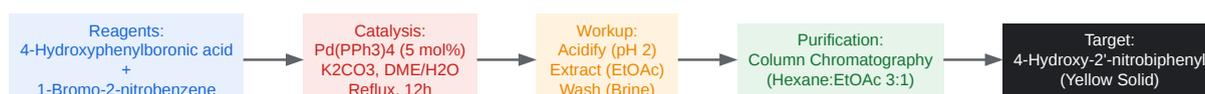
Property	Data
IUPAC Name	4-(2-Nitrophenyl)phenol
CAS Registry Number	20281-23-6
Molecular Formula	
Molecular Weight	215.21 g/mol
Appearance	Yellow crystalline solid
Melting Point	113–116 °C
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water

Synthesis & Experimental Context

To understand the spectroscopic impurities (e.g., residual solvent, unreacted boronic acid), it is essential to review the standard synthesis pathway. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following workflow outlines the preparation and isolation logic, ensuring the sample purity required for the spectroscopic data presented below.



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Figure 1: Synthetic pathway for the isolation of **4-Hydroxy-2'-nitrobiphenyl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the asymmetry of the molecule. The ortho-nitro group on Ring B creates a distinct magnetic environment, while Ring A (phenol) exhibits a characteristic AA'BB' splitting pattern, slightly perturbed by the twisted biaryl bond.

NMR Data (400 MHz,)

The spectrum is dominated by the exchangeable phenolic proton and the aromatic regions.

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Notes
-OH	9.65	Singlet (br)	1H	-	Disappears with shake
H-3'	7.98	Doublet (dd)	1H	8.1, 1.2	Ortho to (Deshielded)
H-5'	7.74	Triplet (td)	1H	7.5, 1.2	Para to
H-4'	7.58	Triplet (td)	1H	7.8, 1.4	Meta to
H-6'	7.48	Doublet (dd)	1H	7.8, 1.4	Ortho to biaryl bond
H-2, H-6	7.15	Doublet	2H	8.6	Meta to (Ring A)
H-3, H-5	6.82	Doublet	2H	8.6	Ortho to (Shielded)

NMR Data (100 MHz,)

The carbon spectrum confirms the presence of 10 unique carbon environments (due to symmetry in Ring A).

Carbon Type	Shift (, ppm)	Assignment
Phenolic C-OH	157.8	C-4 (Ring A)
Nitro C-N	149.1	C-2' (Ring B)
Quaternary C-C	135.2	C-1' (Ring B, Biaryl ipso)
Aromatic CH	132.8	C-5'
Aromatic CH	131.9	C-3'
Aromatic CH	129.5	C-2, C-6 (Ring A)
Aromatic CH	128.8	C-4'
Quaternary C-C	127.5	C-1 (Ring A, Biaryl ipso)
Aromatic CH	124.2	C-6'
Aromatic CH	115.6	C-3, C-5 (Ring A)

Infrared (IR) Spectroscopy

The IR spectrum provides rapid identification of the key functional groups: the hydroxyl group and the nitro group.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber ()	Intensity	Assignment	Functional Group
3450 – 3200	Broad, Strong		Phenolic Hydroxyl (H-bonded)
3060	Weak		Aromatic C-H stretch
1610, 1590	Medium		Aromatic Ring Skeleton
1525	Strong		Nitro Asymmetric Stretch
1355	Strong		Nitro Symmetric Stretch
1220	Strong		Phenolic C-O Stretch
830	Strong		Para-substituted benzene (Ring A)
745	Strong		Ortho-substituted benzene (Ring B)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. For phenolic compounds, Electrospray Ionization (ESI) in Negative Mode is the preferred method for high sensitivity.

ESI-MS (Negative Mode)

- Molecular Ion

: Observed at m/z 214.1.

- Base Peak: 214.1 (Stable phenoxide ion).

EI-MS (Electron Impact, 70 eV)

If using GC-MS, the standard fragmentation pattern is observed:

- Molecular Ion

:m/z 215 (Significant intensity).

- Fragment

: m/z 198.

- Fragment

: m/z 169 (Loss of nitro group, typical for nitroarenes).

- Fragment

: m/z 141 (Fluorenyl cation type species).

Structural Visualization & Numbering

The following diagram illustrates the atom numbering used for the NMR assignments above.

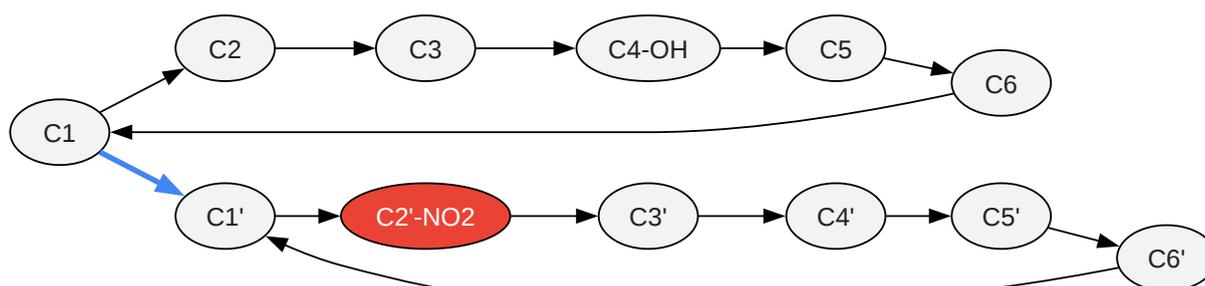


Figure 2: Atom numbering for 4-Hydroxy-2'-nitrobiphenyl.
Ring A (Left) is the phenol; Ring B (Right) is the nitrobenzene.

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